

Application Notes and Protocols for ST 1535 In Vivo Administration in Mice

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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

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Introduction

ST 1535 is a potent and selective preferential antagonist of the Adenosine A2A receptor (A2AR). In preclinical studies, it has demonstrated significant potential in models of neurological disorders, particularly Parkinson's disease. **ST 1535** has been shown to produce long-lasting pharmacodynamic effects in mice, including the antagonism of catalepsy and the induction of hypermotility, suggesting its utility in investigating the role of A2AR in motor control and neurodegeneration.^[1] This document provides detailed protocols for the in vivo administration of **ST 1535** to mice, summarizes key quantitative data from preclinical studies, and illustrates the relevant signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered ST 1535 in Mice

Dosage (mg/kg, oral)	Mouse Model	Observed Effect	Duration of Effect	Reference
1.25 - 2.5	Haloperidol-induced catalepsy	Potentiation of L-dopa effects	Not specified	[1]
5 - 10	CGS 21680-induced catalepsy	Antagonism of catalepsy	Not specified	[1]
5 - 20	Normal	Induction of hypermotility	Up to 7 hours	[1]
5 - 20	Haloperidol-induced catalepsy	Antagonism of catalepsy	Up to 7 hours	[1]

Experimental Protocols

Materials

- **ST 1535** (powder)
- Vehicle solution (see below for preparation)
- Male mice (e.g., C57BL/6)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)
- Analytical balance
- Vortex mixer
- Standard animal housing and handling equipment

Vehicle Preparation

While the specific vehicle used in the primary study on **ST 1535** is not detailed, a common and effective vehicle for oral administration of hydrophobic compounds in mice can be formulated as follows. It is recommended to perform a small pilot study to ensure the solubility and stability of **ST 1535** in the chosen vehicle.

Recommended Vehicle: 10% DMSO, 40% PEG 300, 5% Tween 80 in saline.

Preparation:

- In a sterile tube, add the required volume of Dimethyl sulfoxide (DMSO).
- Add the **ST 1535** powder to the DMSO and vortex until fully dissolved.
- Add Polyethylene glycol 300 (PEG 300) and vortex thoroughly.
- Add Tween 80 and vortex until the solution is homogeneous.
- Add sterile saline to the final volume and vortex extensively to ensure a uniform suspension.

ST 1535 Solution Preparation

- Calculate the required amount of **ST 1535** based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during administration.
- Follow the vehicle preparation steps above to dissolve the calculated amount of **ST 1535**. For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (0.25 ml administration volume), dissolve 1 mg of **ST 1535** in 1 ml of the vehicle.

In Vivo Administration Protocol: Oral Gavage

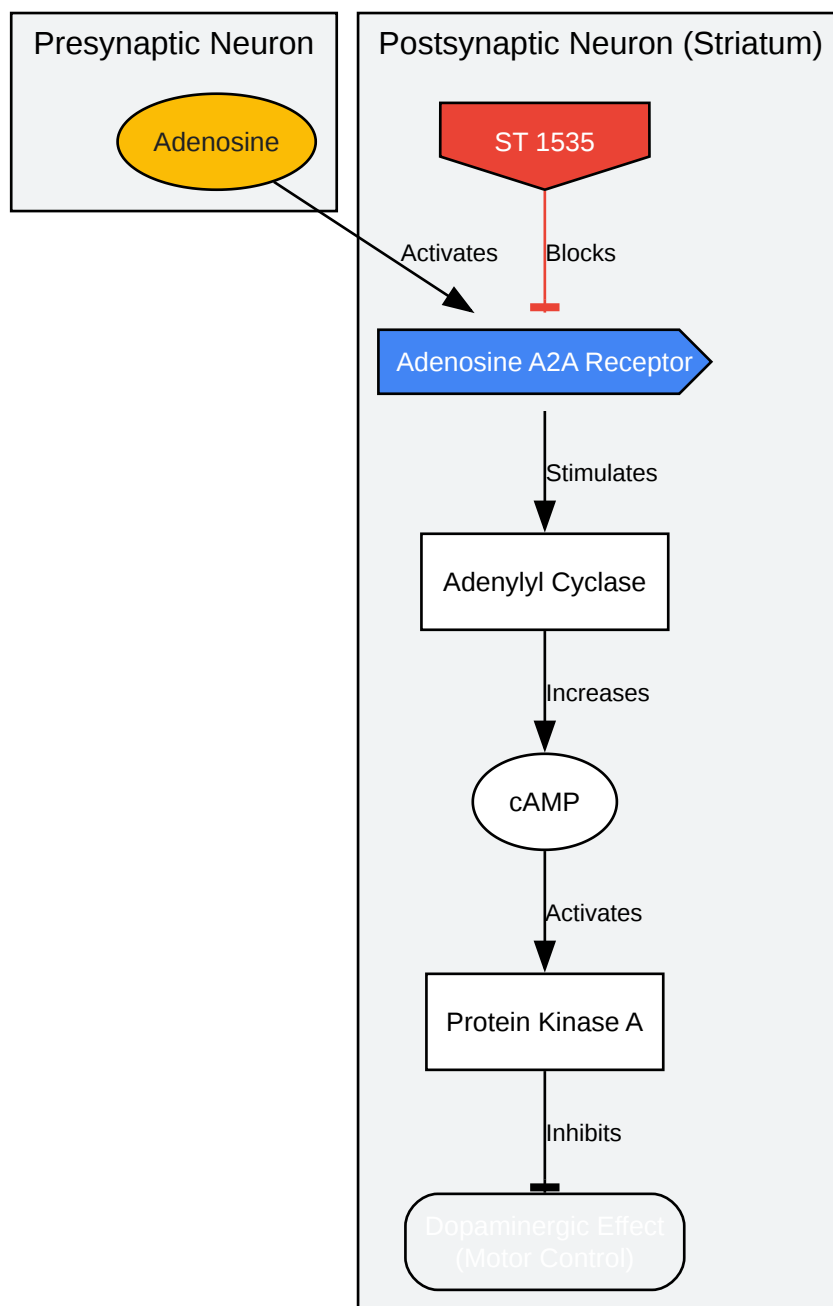
- **Animal Handling:** Acclimatize the mice to the experimental conditions for at least one week prior to the study. Handle the mice gently to minimize stress.
- **Dosage Calculation:** Calculate the volume of the **ST 1535** solution to be administered to each mouse based on its body weight. A typical administration volume is 10 ml/kg.
- **Administration:**

- Gently restrain the mouse.
- Measure the correct volume of the **ST 1535** solution into a 1 ml syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
- Slowly dispense the solution.
- Withdraw the gavage needle and return the mouse to its cage.
- Monitoring: Observe the mice for any signs of distress or adverse effects immediately after administration and at regular intervals as required by the experimental design.
- Control Group: A control group receiving the vehicle only should be included in all experiments.

Signaling Pathway and Experimental Workflow

ST 1535 Mechanism of Action: Adenosine A2A Receptor Antagonism

ST 1535 acts as an antagonist at the adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In conditions like Parkinson's disease, there is a depletion of dopamine. Adenosine, acting on A2A receptors, has an opposing effect to dopamine. By blocking the A2A receptor, **ST 1535** can help to restore the balance in neuronal signaling, thereby alleviating motor symptoms.

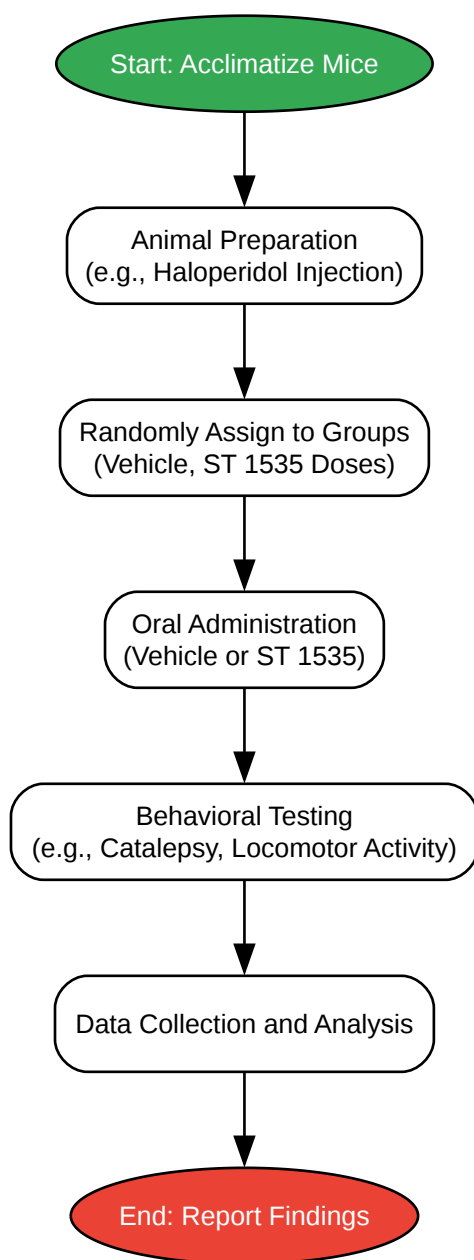


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Caption: **ST 1535** blocks the Adenosine A2A receptor signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of **ST 1535** in a mouse model.



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References

- 1. ST 1535: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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